tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate is a chemical compound with the molecular formula C11H18N2O4 and a molecular weight of 242.27 g/mol This compound is part of the spiro compound family, characterized by a unique spirocyclic structure that includes a diazaspiro core
Preparation Methods
The synthesis of tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate involves multiple steps, typically starting with the formation of the spirocyclic core. One common synthetic route includes the reaction of a suitable diazacycloalkane with tert-butyl chloroformate under controlled conditions . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining product quality.
Chemical Reactions Analysis
tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The hydroxy and oxo groups can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure may also play a role in its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate can be compared with similar compounds such as:
tert-Butyl 7-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: Similar structure but lacks the hydroxy group, affecting its reactivity and applications.
tert-Butyl 1-oxa-4,9-diazaspiro[5.6]dodecane-9-carboxylate:
The uniqueness of tert-Butyl 7-hydroxy-1-oxo-2,5-diazaspiro[3
Properties
Molecular Formula |
C11H18N2O4 |
---|---|
Molecular Weight |
242.27 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-3-oxo-2,5-diazaspiro[3.4]octane-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-10(2,3)17-9(16)13-5-7(14)4-11(13)6-12-8(11)15/h7,14H,4-6H2,1-3H3,(H,12,15) |
InChI Key |
OZQYBMKBCYPPFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC12CNC2=O)O |
Origin of Product |
United States |
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